molecular formula C6H4BrClN2O B056763 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone CAS No. 359794-51-7

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

Cat. No. B056763
M. Wt: 235.46 g/mol
InChI Key: NJUDUAHNKPDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969346B2

Procedure details

To a stirring solution of dioxane (100 mL, degassed) was added 3,6-dichloropyridazine (5.0 g, 34 mmol), Cl2Pd(PPh3)2 (2.4 g, 3.4 mmol), and tributyl(1ethoxyvinyl)tin (18.2 g, 50 mmol). The reaction was heated to 100° C. and stirred for 1 h. The reaction was then concentrated, followed by the addition of EtOAc (100 mL) and potassium fluoride (50 mL of a saturated aqueous solution). The mixture was stirred for 30 min and then filtered through a pad of Celite. The filtrate was concentrated and then dissolved in THF (80 mL) and water (80 mL). NBS (18.1 g, 102 mmol) was then added, and the reaction was stirred for 20 min at rt. The reaction mixture was poured into ethyl acetate (200 mL), washed twice with brine (50 mL), dried over Na2SO4, filtered, concentrated, and purified by silica gel chromatography to afford 4.2 g of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[CH:12][CH:13]=1.C([Sn](CCCC)(CCCC)C(OCC)=C)CCC.C1C(=O)N([Br:40])C(=O)C1>C(OCC)(=O)C>[Br:40][CH2:3][C:2]([C:11]1[N:10]=[N:9][C:8]([Cl:7])=[CH:13][CH:12]=1)=[O:1]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Cl2Pd(PPh3)2
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
18.2 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
ADDITION
Type
ADDITION
Details
followed by the addition of EtOAc (100 mL) and potassium fluoride (50 mL of a saturated aqueous solution)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (80 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred for 20 min at rt
Duration
20 min
WASH
Type
WASH
Details
washed twice with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.